N-Ethyl-2-phenoxyethanamine hydrochloride
Description
Contextualization within the Phenoxyethylamine Class and its Research Significance
N-Ethyl-2-phenoxyethanamine hydrochloride is a member of the phenoxyethylamine chemical class. This structural motif, which consists of a phenoxy group linked to an ethylamine (B1201723) chain, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. nih.gov The phenoxyethylamine framework is a key component in drugs developed for various conditions, demonstrating its versatility and importance in drug design. nih.govmdpi.com
The research significance of the phenoxyethylamine class is underscored by its presence in medications targeting diverse biological systems. For instance, the moiety is found in drugs designed for the treatment of benign prostatic hyperplasia, such as Tamsulosin and Silodosin. nih.govmdpi.com Furthermore, derivatives of the parent compound, 2-phenoxyethylamine (B128699), have been investigated for a range of pharmacological activities, including β-blocking and vasodilating properties. chemicalbook.com The parent compound also serves as a structural basis for drugs like the α-adrenergic receptor antagonist phenoxybenzamine, the beta-blocker carvedilol, and the monoamine oxidase inhibitor clorgiline. wikipedia.org The broad spectrum of biological targets for this class of compounds highlights its profound importance in pharmaceutical research and development. nih.govnih.gov
Overview of Key Research Domains for this Chemical Compound
Given the well-established biological significance of the phenoxyethylamine scaffold, this compound holds potential for investigation across several key research domains:
Medicinal Chemistry: As a derivative of a privileged structure, this compound is a candidate for synthetic modification to create novel molecules with tailored pharmacological profiles. nih.gov Researchers could use it as a starting material to develop new ligands for various receptors, including adrenergic and serotonin (B10506) receptors, where phenoxyethylamine derivatives have shown activity. nih.govmdpi.com
Pharmacology: The compound could be used in screening assays to investigate its own intrinsic biological activity. Based on the activities of related compounds, this could include exploring its effects on cardiovascular systems, neurological pathways, or as an antimicrobial or anti-inflammatory agent. nih.govnih.govchemicalbook.com
Chemical Biology: this compound can serve as a chemical probe to study biological systems. Its interactions with specific enzymes or receptors could help elucidate biological pathways or validate new drug targets. The parent structure, 2-phenethylamine, is a motif found in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), suggesting that derivatives could be used to probe dopaminergic systems. nih.gov
The research into this and similar compounds contributes to a deeper understanding of how subtle changes in molecular structure can lead to significant differences in biological activity, a central theme in modern drug discovery. nih.gov
Properties
IUPAC Name |
N-ethyl-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-11-8-9-12-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAQYZYOAVZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N Ethyl 2 Phenoxyethanamine Hydrochloride and Its Derivatives
Established Synthetic Routes for Phenoxyethylamine Core Structures
The foundational precursor to N-Ethyl-2-phenoxyethanamine is the 2-phenoxyethanamine core. Several classical and contemporary synthetic methods have been established for its preparation.
One of the most common approaches is the Williamson ether synthesis , which involves the reaction of a phenoxide with a 2-haloethylamine or a protected 2-haloethanol followed by conversion of the functional group to an amine. In this SN2 reaction, sodium or potassium phenoxide is typically reacted with a suitable electrophile like 2-chloroethylamine (B1212225) or 2-bromoethylamine. wikipedia.orgmasterorganicchemistry.com However, the direct use of 2-haloethylamines can be complicated by side reactions. A more controlled variation involves the reaction of phenoxide with a 2-haloethanol, followed by conversion of the resulting alcohol to the amine.
Another well-established method is the Gabriel synthesis , which provides a reliable route to primary amines while avoiding the overalkylation issues common with direct alkylation of ammonia. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com This method involves the N-alkylation of potassium phthalimide (B116566) with a 2-phenoxyethyl halide. The resulting N-substituted phthalimide is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure), to release the desired 2-phenoxyethanamine. wikipedia.orgmasterorganicchemistry.com
A patented industrial process describes the synthesis of 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. This method involves reacting an ortho-substituted phenol (B47542) with a 2-alkyloxazoline to form the acetamide (B32628) intermediate, which is then hydrolyzed using an acid like hydrochloric acid to yield the phenoxyethanamine. google.com This approach is highlighted as a cost-effective and straightforward method for industrial-scale production. google.com
Table 1: Comparison of Synthetic Routes to 2-Phenoxyethanamine
| Method | Key Reagents | General Reaction Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Phenoxide, 2-Haloethylamine or equivalent | SN2 conditions, typically in a polar aprotic solvent. | Broad scope, uses readily available starting materials. wikipedia.orgmasterorganicchemistry.com | Potential for side reactions and overalkylation with haloamines. |
| Gabriel Synthesis | Potassium phthalimide, 2-Phenoxyethyl halide, Hydrazine | N-alkylation followed by hydrazinolysis. | Avoids overalkylation, generally provides good yields of the primary amine. wikipedia.orgmasterorganicchemistry.com | Requires a deprotection step, conditions can be harsh. wikipedia.org |
| From 2-Alkyloxazolines | Substituted phenol, 2-Alkyloxazoline, Acid | High-temperature reaction followed by acid hydrolysis. | Suitable for industrial scale, cost-effective. google.com | Involves high temperatures and a two-step process from the phenol. |
N-Ethyl Functionalization Approaches and Optimization
Once the 2-phenoxyethanamine core is synthesized, the next critical step is the introduction of the ethyl group to the nitrogen atom to form N-Ethyl-2-phenoxyethanamine. Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org This is because the secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction. sciencemadness.org Therefore, more controlled and selective methods are generally preferred.
Reductive Amination Techniques for N-Ethyl-2-phenoxyethanamine Hydrochloride Synthesis
Reductive amination is a highly effective and widely used method for the selective synthesis of secondary amines from primary amines. organic-chemistry.org This two-step, one-pot process involves the reaction of 2-phenoxyethanamine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine, N-Ethyl-2-phenoxyethanamine. The final product can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and its derivatives being common choices. Other specialized reducing agents are also utilized depending on the specific requirements of the synthesis. The choice of reducing agent can influence the reaction conditions and selectivity.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Key Characteristics |
| Sodium Borohydride (NaBH4) | Methanol or ethanol (B145695) solvent, often at room temperature or below. | Readily available, cost-effective, but can also reduce the aldehyde if not controlled. |
| Sodium Cyanoborohydride (NaBH3CN) | Mildly acidic conditions to promote imine formation. | More selective for the imine over the carbonyl group, but introduces cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Non-protic solvents like dichloromethane (B109758) or dichloroethane. | Mild and selective, often used for a wide range of substrates. |
| Catalytic Hydrogenation (H2/Catalyst) | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2). | "Green" reducing agent (water is the only byproduct), but requires specialized equipment for handling hydrogen gas. |
Alternative N-Alkylation Strategies
While reductive amination is a preferred method, other N-alkylation strategies exist. Direct alkylation of 2-phenoxyethanamine with an ethylating agent such as ethyl bromide or ethyl iodide can be performed. However, to achieve mono-alkylation and minimize the formation of the tertiary amine and quaternary ammonium salt, careful control of reaction conditions is necessary. sciencemadness.orgusf.edugoogle.comrsc.org Strategies to improve selectivity include using a large excess of the primary amine, which is often not practical, or employing specific bases and solvent systems that favor mono-alkylation. usf.edugoogle.com For instance, the use of cesium bases like cesium carbonate in solvents such as DMF has been shown to promote selective mono-N-alkylation of primary amines. usf.edugoogle.com
Another approach involves the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol (in this case, ethanol) serves as the alkylating agent in the presence of a transition metal catalyst. rsc.orgacs.orgresearchgate.netacs.orgresearchgate.netrsc.org The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-like process with the amine. The catalyst then returns the hydrogen to reduce the intermediate imine. rsc.org This method is highly atom-economical as it avoids the use of a pre-formed alkylating agent and generates water as the only byproduct. rsc.org
Stereoselective Synthesis and Chiral Resolution of Phenoxyethylamine Derivatives
For derivatives of N-Ethyl-2-phenoxyethanamine that contain chiral centers, stereoselective synthesis or chiral resolution of a racemic mixture is necessary to obtain enantiomerically pure compounds.
Stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. For example, a chiral phenoxyethanol (B1677644) derivative could be used as a starting material, carrying the desired stereochemistry through the synthetic sequence.
Chiral resolution is a common method for separating enantiomers from a racemic mixture. wikipedia.org One of the most established techniques is the formation of diastereomeric salts. wikipedia.orgnih.govrsc.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgrsc.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.
Enzymatic resolution offers a green and highly selective alternative. nih.govcapes.gov.brrsc.orggoogle.commdpi.com Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor, allowing for the separation of the unreacted enantiomer from the acylated product. google.commdpi.com This method is often performed under mild conditions and can provide high enantiomeric excess. nih.govcapes.gov.brrsc.org
Table 3: Methods for Obtaining Enantiomerically Pure Phenoxyethylamine Derivatives
| Method | Principle | Common Reagents/Techniques | Key Features |
| Stereoselective Synthesis | Direct formation of a single enantiomer. | Chiral pool synthesis, chiral auxiliaries, asymmetric catalysis. | Can be more efficient than resolution if a suitable method is available. |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts from a racemic mixture. | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid). wikipedia.orgnih.gov | A classical and widely used method, relies on differences in solubility. wikipedia.org |
| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipases, acyl donors (e.g., ethyl acetate). nih.govgoogle.commdpi.com | High selectivity, mild reaction conditions, environmentally friendly. nih.govcapes.gov.brrsc.org |
Catalytic Approaches in Phenoxyethylamine Synthesis and Analog Generation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of N-Ethyl-2-phenoxyethanamine synthesis, various catalytic systems can be employed.
For the N-alkylation step, both homogeneous and heterogeneous catalysts are utilized. Homogeneous catalysts, such as ruthenium and iridium complexes, are often highly active and selective for the "borrowing hydrogen" methodology with alcohols. rsc.org Heterogeneous catalysts, such as nickel or copper nanoparticles supported on materials like alumina, offer the advantage of easier separation from the reaction mixture and potential for recycling. acs.orgresearchgate.netresearchgate.netrsc.org These catalysts also function through a hydrogen-borrowing mechanism and can be effective for the N-alkylation of various amines with alcohols. acs.orgresearchgate.netresearchgate.net
Biocatalysis , as mentioned in the context of chiral resolution, can also be applied to the synthesis itself. For instance, transaminases can be used to convert a ketone precursor into a chiral amine, offering a direct and highly enantioselective route to chiral phenoxyethylamine derivatives.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. benthamscience.com
In the synthesis of N-Ethyl-2-phenoxyethanamine, several green chemistry principles can be applied:
Atom Economy: The "borrowing hydrogen" method for N-alkylation is a prime example of high atom economy, as it utilizes an alcohol as the alkylating agent and produces only water as a byproduct. rsc.org
Use of Safer Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. mdpi.com Research has explored the use of deep eutectic solvents (DESs) and bio-based solvents like cyclopentyl methyl ether (CPME) for amine synthesis and amide bond formation, respectively. mdpi.comnih.govrsc.orgresearchgate.net
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts and biocatalysts, is a cornerstone of green chemistry. rsc.orgacs.orgresearchgate.netresearchgate.netrsc.orgnih.gov They reduce the need for stoichiometric reagents and can lead to milder reaction conditions.
Waste Reduction: Synthetic routes that avoid protecting groups and multiple intermediate work-up steps, such as one-pot reductive amination, contribute to waste reduction.
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Example |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | N-alkylation using the "borrowing hydrogen" method with ethanol. rsc.org |
| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives. | Using deep eutectic solvents (DESs) or water as the reaction medium. mdpi.comnih.gov |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Employing recyclable heterogeneous catalysts like Ni/Al2O3 for N-alkylation. acs.orgresearchgate.netresearchgate.net |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps and waste generation. | Direct, selective N-alkylation methods that do not require protection of the primary amine. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Room-temperature N-alkylation of amines on mixed oxides. amazonaws.com |
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 2 Phenoxyethanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete structural map of N-Ethyl-2-phenoxyethanamine hydrochloride can be constructed.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the protonated amine group induces significant downfield shifts for adjacent protons. The expected signals, their multiplicities, and integrations are detailed below.
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The presence of eight unique signals would be expected for the ten carbon atoms in the molecule, with the aromatic carbons C-3/C-5 and C-2/C-6 being chemically equivalent due to symmetry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on established chemical shift principles and analysis of analogous structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (Ethyl-CH₃) | ~1.35 | Triplet (t) | ~11.5 |
| 2 (Ethyl-CH₂) | ~3.15 | Quartet (q) | ~45.0 |
| 3 (N-CH₂) | ~3.45 | Triplet (t) | ~46.5 |
| 4 (O-CH₂) | ~4.30 | Triplet (t) | ~63.0 |
| Ar C-1' | - | - | ~157.5 |
| Ar C-2'/C-6' | ~6.95 | Doublet (d) | ~114.8 |
| Ar C-3'/C-5' | ~7.30 | Triplet (t) | ~129.7 |
| Ar C-4' | ~7.00 | Triplet (t) | ~121.5 |
| N-H₂⁺ | ~9.5-10.5 | Broad Singlet (br s) | - |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show critical correlations between:
The ethyl group's methyl protons (Position 1) and its methylene (B1212753) protons (Position 2).
The N-CH₂ protons (Position 3) and the O-CH₂ protons (Position 4), confirming the ethanamine backbone.
Adjacent protons within the aromatic ring (e.g., C-2'/H with C-3'/H).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~4.30 ppm would show a cross-peak with the carbon signal at ~63.0 ppm, confirming the identity of the O-CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). Key HMBC correlations would include:
A cross-peak between the O-CH₂ protons (Position 4) and the aromatic C-1' carbon, confirming the ether linkage.
Correlations between the N-CH₂ protons (Position 3) and the ethyl group's CH₂ carbon (Position 2), establishing the N-ethyl substitution.
Correlations from the aromatic protons to various carbons within the ring, confirming their relative positions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular formula confirmation and structural insights.
HRMS measures the mass of an ion with very high accuracy, which is crucial for determining its elemental composition. For this compound, the analysis would be performed on the cation (the free base).
Molecular Formula (Free Base): C₁₀H₁₅NO
Calculated Exact Mass of Cation [M+H]⁺ (C₁₀H₁₆NO⁺): 166.1226 u
Calculated Exact Mass of Free Base [M]⁺˙ (C₁₀H₁₅NO⁺˙): 165.1154 u
An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's molecular formula.
In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 166.1) is isolated and fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragmentation pathways for the N-Ethyl-2-phenoxyethanamine cation include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of fragmentation. Cleavage between the two methylene groups of the ethanamine backbone would be expected.
Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, leading to the formation of a phenoxy radical or anion and a corresponding ethylamine-containing cation.
Loss of Neutral Fragments: Loss of small, stable neutral molecules like ethene is also a possible pathway.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of [C₁₀H₁₆NO]⁺
| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 137.08 | [C₈H₁₁NO]⁺˙ | Loss of ethyl group from nitrogen |
| 94.04 | [C₆H₅OH]⁺˙ | Phenol (B47542) ion from ether cleavage and rearrangement |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
| 72.08 | [C₄H₁₀N]⁺ | α-cleavage, formation of N-ethyl-ethenamine cation |
| 58.07 | [C₃H₈N]⁺ | Cleavage forming the ethyl(methyl)iminium ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample. IR and Raman spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR is sensitive to vibrations that cause a change in the molecule's dipole moment. For this compound, strong absorptions are expected for polar bonds like N-H⁺ and C-O.
Raman Spectroscopy: Raman is sensitive to vibrations that cause a change in the molecule's polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | 2700-2400 (broad) | IR |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | Aromatic Ring | 1600 & 1475 | IR, Raman (strong) |
| N-H Bend | Secondary Amine Salt (R₂NH₂⁺) | 1620-1550 | IR |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1270-1230 | IR (strong) |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1050-1010 | Raman |
| Aromatic C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) | 770-730 & 710-690 | IR (strong) |
The combination of these spectroscopic methods provides a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to the identity and connectivity of its constituent atoms.
Analysis of Characteristic Functional Group Vibrations and Molecular Fingerprints
Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups and the unique "fingerprint" of a molecule. For this compound, specific vibrational modes would be expected.
A hypothetical analysis would focus on identifying key stretching and bending vibrations. The secondary amine hydrochloride group, [R2NH2]+Cl-, would exhibit characteristic N-H stretching bands, typically appearing as a broad series of absorptions in the 2700-2300 cm⁻¹ region of the IR spectrum. C-H stretching vibrations from the aromatic ring and the ethyl and ethylene (B1197577) groups would be observed around 3100-2850 cm⁻¹.
The aryl ether linkage is another key functional group. The asymmetric C-O-C stretching vibration would likely produce a strong band in the 1270-1230 cm⁻¹ region, while the symmetric stretch would appear near 1050-1010 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring would be expected in the 1600-1450 cm⁻¹ range.
Table 1: Expected Characteristic Infrared (IR) and Raman Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Secondary Amine HCl | N-H Stretch | 2700-2300 (broad) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Alkyl C-H | C-H Stretch | 3000-2850 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| Aryl Ether | C-O-C Asymmetric Stretch | 1270-1230 |
| Aryl Ether | C-O-C Symmetric Stretch | 1050-1010 |
Note: This table is based on general spectroscopic principles and data for analogous compounds, as specific experimental data for this compound is not available.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions from the phenoxy chromophore.
Aromatic systems typically exhibit two main absorption bands. The more intense band, arising from a π → π* transition (the E2-band), is expected to appear around 200-220 nm. A second, less intense band with fine structure, resulting from a different π → π* transition (the B-band), is characteristic of the benzene ring and would likely be observed in the 250-280 nm region. The presence of the ether oxygen atom attached to the ring may cause a slight red shift (bathochromic shift) of these absorptions. The solvent used for analysis can also influence the exact position and intensity of these peaks.
Table 2: Hypothetical Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax) | Chromophore |
|---|---|---|
| π → π* (E2-band) | ~215 nm | Phenyl Ring |
Note: The λmax values are estimations based on the phenoxy chromophore and require experimental verification.
X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
Such an analysis would reveal the geometry of the ammonium (B1175870) cation and its hydrogen bonding interactions with the chloride anion. It would also elucidate the conformation of the ethyl and phenoxyethane side chains, including the torsion angles around the C-O, C-C, and C-N bonds. This information is crucial for understanding the molecule's shape and how it packs in a crystal lattice, which influences its physical properties. Without experimental data, a detailed structural discussion is not possible.
Correlation of Spectroscopic Data with Theoretical and Computational Predictions
In modern chemical analysis, experimental spectroscopic data is often correlated with theoretical predictions from computational chemistry. Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and predict vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts.
By creating a computational model of this compound, researchers could calculate its theoretical IR spectrum. The predicted vibrational frequencies, after appropriate scaling, could then be compared with experimental IR and Raman data to confirm peak assignments and support the structural elucidation. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption wavelengths, which could be correlated with the experimental UV-Vis spectrum to understand the nature of the electronic transitions. This synergy between experimental and computational methods provides a powerful approach for a comprehensive structural and spectroscopic characterization. However, no such computational studies have been published for this specific compound.
Computational Chemistry and in Silico Modeling of N Ethyl 2 Phenoxyethanamine Hydrochloride
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a molecule the size of N-Ethyl-2-phenoxyethanamine.
For N-Ethyl-2-phenoxyethanamine, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.
Calculate Electronic Properties: Map the electron density to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of reactivity. Key parameters such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can be generated.
Simulate Spectroscopic Data: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. For instance, a study on 2-phenoxytetralones utilized DFT to optimize ground state and transition state structures. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for N-Ethyl-2-phenoxyethanamine
| Property | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | e.g., -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | e.g., +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | e.g., 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | e.g., 2.5 Debye | Quantifies molecular polarity |
Note: The values in this table are illustrative and would need to be calculated using specific DFT functionals and basis sets.
Post-Hartree-Fock methods are a class of ab initio quantum chemistry techniques that improve upon the foundational Hartree-Fock (HF) method by more explicitly accounting for electron correlation—the interaction between individual electrons. numberanalytics.comwikipedia.orgststephens.net.in The HF method treats each electron as moving in the average field of all other electrons, neglecting their instantaneous repulsions, which can lead to inaccuracies. numberanalytics.comyoutube.com
Common post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2, MP3, etc.): These methods add electron correlation as a perturbation to the HF energy. MP2 is a popular and cost-effective choice for improving upon HF results. ststephens.net.in
Configuration Interaction (CI): This technique provides a more accurate wavefunction by including excited electronic states. ststephens.net.inyoutube.com While conceptually simple, full CI is computationally very expensive and typically limited to small molecules. ststephens.net.in
Coupled Cluster (CC) Theory: Often considered the "gold standard" in quantum chemistry for its high accuracy, methods like CCSD(T) are capable of yielding results that are very close to experimental values for small to medium-sized molecules. researchgate.net
For a molecule like N-Ethyl-2-phenoxyethanamine, these higher-level methods could be used to benchmark the results from more computationally efficient DFT calculations. researchgate.net For example, they could provide highly accurate calculations of reaction energies or the relative energies of different conformers, albeit at a significantly higher computational cost. numberanalytics.com
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are powerful, they are often too computationally intensive for studying the dynamic behavior of molecules, which involves the movement of atoms over time. Molecular mechanics and molecular dynamics simulations address this by using classical physics approximations.
Molecular Mechanics (MM) uses a simplified model where atoms are treated as spheres and bonds as springs. The energy of a particular arrangement of atoms (a conformation) is calculated using a force field. By systematically rotating the rotatable bonds in N-Ethyl-2-phenoxyethanamine (such as the C-O, C-C, and C-N bonds), MM can be used to perform a conformational analysis, identifying low-energy (stable) conformers.
Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the system over a period of time. nih.govfrontiersin.org This provides a trajectory that illustrates how the molecule moves, vibrates, and changes its conformation. An MD simulation of N-Ethyl-2-phenoxyethanamine hydrochloride in a solvent (like water) would be invaluable for:
Exploring Conformational Space: Identifying the most populated conformations in a solution environment and the energy barriers for converting between them. researchgate.net
Analyzing Intermolecular Interactions: Studying how the protonated amine group of the hydrochloride salt interacts with chloride ions and surrounding water molecules through hydrogen bonds and electrostatic interactions. nih.gov
Understanding Solvation: Simulating the formation of a solvation shell around the molecule and calculating properties like the free energy of solvation.
MD simulations are a well-established technique for understanding protein-ligand interactions and can provide atomic-level insights into how molecules like phenoxyethylamine derivatives might bind to biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Phenoxyethylamine Derivatives
QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govfrontiersin.org These models are typically expressed as mathematical equations.
To build a QSAR or QSPR model, the chemical structures of a set of related molecules (a training set) must be converted into numerical values known as molecular descriptors. nih.gov For a series of phenoxyethylamine derivatives, these descriptors could include:
Constitutional Descriptors: Molecular weight, atom counts, bond counts.
Topological Descriptors: Indices that describe the connectivity of the molecule.
Geometric Descriptors: Parameters derived from the 3D structure, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Properties calculated from QM methods, like HOMO/LUMO energies, dipole moment, and atomic charges.
Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting how a molecule will behave in biological systems. nih.govresearchgate.net
Once a large pool of descriptors is calculated, feature selection techniques are used to identify the subset of descriptors that are most relevant to the property being modeled, avoiding overfitting and creating a more robust model. nih.gov
With a set of relevant descriptors, a mathematical model is developed to link them to the target property. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.govmdpi.com
For example, a QSPR study on a series of phenethylamine (B48288) derivatives successfully created a statistically significant model to predict their logP values. nih.govresearchgate.net The final model identified descriptors related to molecular shape and electronic properties as being crucial for regulating hydrophobicity. nih.govresearchgate.net Similarly, a QSAR model for synthetic cannabinoids was developed to predict their binding affinity to the CB1 receptor based on calculated molecular descriptors. nih.govmdpi.com
For N-Ethyl-2-phenoxyethanamine and its analogs, a QSAR model could be developed to predict a specific biological activity (e.g., receptor binding affinity), while a QSPR model could predict a physicochemical property (e.g., solubility or thermal stability). nih.govsemanticscholar.org Such models are powerful tools in medicinal chemistry, allowing for the virtual screening of new potential derivatives and prioritizing synthetic efforts. nih.govmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenoxytetralones |
| Phenoxyethylamine |
Virtual Screening and Scaffold Hopping Methodologies Applied to Phenoxyethylamine Scaffolds
Virtual screening (VS) and scaffold hopping are powerful computational strategies used in drug discovery to identify novel compounds with desired biological activity. nih.govresearchgate.net For the phenoxyethylamine scaffold, which is recognized as a privileged structure in various pharmaceuticals, these techniques are employed to explore new chemical space and identify next-generation compounds with improved properties. nih.govnih.gov Scaffold hopping, in particular, aims to discover isofunctional molecules that possess a different core structure from a known active ligand, thereby offering opportunities to circumvent existing patents, enhance pharmacokinetic profiles, or reduce toxicity. nih.govchemrxiv.org
The process often begins with a known active compound, such as a derivative of N-Ethyl-2-phenoxyethanamine, and utilizes computational algorithms to search large compound databases for molecules that retain the key biological activity but have a fundamentally different chemical backbone. nih.gov This strategy is a cornerstone of modern drug discovery efforts aimed at developing structurally distinct scaffolds with enhanced physicochemical and pharmacodynamic properties. researchgate.net
When the three-dimensional structure of a biological target is unknown, ligand-based approaches become indispensable. mdpi.com These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For the phenoxyethylamine scaffold, a ligand-based pharmacophore model can be developed from a set of known active compounds. pharmacophorejournal.com This model would typically include key features such as:
A hydrophobic/aromatic region (the phenoxy ring).
A hydrogen bond acceptor (the ether oxygen).
A positive ionizable feature or hydrogen bond donor (the secondary amine).
Defined spatial distances and angles between these features.
This pharmacophore model then serves as a 3D query to screen large chemical databases, identifying diverse molecules that match the required electronic and steric features. nih.gov The development of such models is an iterative process involving conformational analysis of ligands, molecular alignment, and feature selection to create a robust and predictive tool. mdpi.com
| Ligand-Based Technique | Principle | Application to Phenoxyethylamine Scaffold | Expected Outcome |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features responsible for biological activity. pharmacophorejournal.com | A model is built using features from active phenoxyethylamine analogs (e.g., aromatic ring, H-bond acceptor oxygen, positive amine). researchgate.net | Identification of structurally diverse compounds from databases that match the pharmacophoric query. |
| Shape Similarity | Compares the 3D shape of a known active ligand (template) against a database of compounds. nih.gov | The bioactive conformation of a potent phenoxyethylamine derivative is used as a template to find molecules with a similar shape. nih.gov | Discovery of novel scaffolds that are sterically and conformationally similar to the active template. |
When the 3D structure of the biological target (e.g., a receptor or enzyme) is available through techniques like X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net
Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the phenoxyethylamine scaffold, molecular docking is used to place N-Ethyl-2-phenoxyethanamine or its analogs into the binding site of a target macromolecule. The process involves:
Preparation of the Target: The 3D crystal structure of the protein is obtained from a repository like the Protein Data Bank. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. nih.gov
Ligand Preparation: A 3D model of the phenoxyethylamine derivative is generated and its conformational flexibility is considered.
Docking Simulation: A scoring function is used to evaluate thousands or millions of possible binding poses of the ligand within the target's active site. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. msu.edu
The results of a docking study provide a predicted binding mode and an affinity score. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding. For instance, a simulation might reveal that the phenoxy group of N-Ethyl-2-phenoxyethanamine fits into a hydrophobic pocket of the target protein, while the ethylamine (B1201723) moiety forms a crucial hydrogen bond with an acidic amino acid residue. nih.gov This detailed insight guides the rational design of new derivatives with improved potency and selectivity. nih.gov
| Interaction Type | Description | Potential Role in Phenoxyethylamine Binding |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The amine group (-NH-) can act as a hydrogen bond donor; the ether oxygen (-O-) can act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring is a large, nonpolar group that can interact favorably with hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target protein. |
| Ionic/Electrostatic Interactions | Attractive or repulsive forces between charged species. | At physiological pH, the secondary amine is typically protonated (-NH2+-), allowing it to form a strong salt bridge with a negatively charged residue (e.g., Aspartate, Glutamate). |
Theoretical Investigation of Reaction Mechanisms and Energy Landscapes Related to Phenoxyethylamines
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. purdue.eduwhiterose.ac.uk These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the energies involved, which is often difficult to obtain through experimental means alone. fossee.in
For phenoxyethylamines, theoretical studies can be applied to understand their synthesis. A common route to such compounds involves steps like Williamson ether synthesis to form the phenoxy-ether bond and reductive amination or N-alkylation to install the ethylamine side chain. A computational study of these reactions would involve:
Modeling Stationary Points: The 3D structures and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway are calculated. fossee.in
Locating Transition States (TS): The transition state is the highest energy point on the minimum energy path between reactants and products. Identifying its geometry and energy is crucial for calculating the activation energy of the reaction.
Constructing the Energy Landscape: By connecting the calculated energies of all stationary points, a potential energy surface or reaction profile is constructed. This landscape provides a visual representation of the energy changes throughout the reaction, indicating the most likely pathway and the rate-determining step. nih.gov
For example, a DFT study on the N-alkylation of 2-phenoxyethanamine with an ethylating agent could compare different mechanistic possibilities (e.g., S(_N)2 versus S(_N)1 pathways). The calculations would yield the activation energies for each path, allowing chemists to predict which mechanism is more favorable under specific conditions and to optimize those conditions for better yield and purity. mdpi.com These computational analyses help in planning more efficient and effective synthetic routes. frontiersin.orgresearchgate.net
| Computational Parameter | Description | Significance for Phenoxyethylamine Synthesis |
| Geometry Optimization | Calculation of the lowest-energy arrangement of atoms for a given molecule or complex. | Provides accurate 3D structures for reactants, products, and intermediates. |
| Frequency Calculation | Calculation of vibrational frequencies. A true minimum on the potential energy surface has all positive frequencies, while a transition state has exactly one imaginary frequency. | Confirms the nature of stationary points (minimum vs. transition state) and provides zero-point vibrational energy corrections. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. fossee.in | Determines the kinetic feasibility of a reaction step. A lower Ea corresponds to a faster reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction pathway downhill from a transition state to connect it to the corresponding reactants and products. fossee.in | Confirms that a located transition state correctly links the intended reactants and products. |
Environmental Fate and Degradation Pathways of Amine Compounds, Including Phenoxyethylamines
Sources and Environmental Release Pathways of Amines
Amine compounds, including aromatic and aliphatic amines, are introduced into the environment from a wide array of industrial and natural sources. Major industrial sectors contributing to amine release include the manufacturing of dyes, pharmaceuticals, pesticides, synthetic polymers, rubber, and explosives. nih.gov Aromatic amines, in particular, can be found in wastewater from these industries. researchgate.net They also arise from the combustion of fossil fuels, wood, and rubber, as well as from tobacco smoke. nih.gov
Furthermore, amines can be formed in the environment through the biotic and abiotic degradation of other chemical classes, such as nitroaromatic compounds, azo dyes, and various pesticides. acs.org The use of amine-based solvents in technologies like post-combustion CO2 capture represents a more recent potential source of atmospheric amine emissions, which can include both the parent amines and their degradation products formed within the industrial process. ieaghg.org Once released, these compounds can enter the air, water, and soil, creating pathways for potential environmental exposure. acs.org Their relatively high water solubility can facilitate transport through soil and potential contamination of groundwater. acs.org
Table 1: Major Industrial Sources of Aromatic Amines in the Environment
| Industry Sector | Examples of Amine-Related Products/Processes | Potential Release Pathway |
|---|---|---|
| Chemical Manufacturing | Dyes, Pigments, Synthetic Polymers | Industrial Wastewater Effluents |
| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients | Wastewater, Manufacturing Waste |
| Agrochemicals | Production of Pesticides and Herbicides | Runoff, Industrial Effluents |
| Rubber & Tire Production | Use of Amine-based Antioxidants and Vulcanizing Agents | Manufacturing Emissions, Tire Wear |
| Petroleum Refining | Used in various refining processes | Wastewater, Air Emissions |
| Energy | Post-combustion CO2 capture | Atmospheric Emissions |
Aqueous and Terrestrial Degradation Mechanisms
When released into water or soil, N-Ethyl-2-phenoxyethanamine hydrochloride is subject to both biological and non-biological degradation processes.
Biodegradation by microorganisms is a primary pathway for the removal of many organic pollutants, including aromatic amines and phenoxy compounds, from soil and water. researchgate.netacs.org
Aerobic Degradation : Under aerobic conditions, bacteria and fungi are capable of degrading a wide range of organic molecules. For aromatic amines, degradation often begins with enzymatic oxidation, potentially involving dioxygenase enzymes that hydroxylate the aromatic ring to form catechol or substituted catechol intermediates. These intermediates then undergo ring cleavage, breaking down the aromatic structure. nilu.no The ethylamine (B1201723) side chain can be cleaved through processes like deamination.
Ether Bond Cleavage : The ether bond in phenoxyethylamines is a key structural feature. While generally stable, certain microorganisms, such as Rhodococcus and Pseudomonas species, possess enzyme systems capable of cleaving ether bonds. wikipedia.org This often involves an initial oxidation at the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes. ccsnorway.com
Factors Influencing Biodegradation : The rate and extent of biodegradation are influenced by numerous environmental factors. These include the concentration and bioavailability of the compound, temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds. acs.org For related phenoxyalkanoic herbicides, biodegradation rates were found to be slowest in soil compared to plants. mst.edu The presence of other organic matter can also affect degradation rates. researchgate.net
Abiotic degradation refers to the transformation of a compound through non-biological chemical reactions in the environment.
Hydrolysis : Hydrolysis is a reaction with water that can break chemical bonds. For N-Ethyl-2-phenoxyethanamine, the ether linkage is a potential site for hydrolysis. However, the hydrolysis of aromatic ethers is generally a very slow process under typical environmental pH and temperature conditions. The presence of the aromatic ring draws electrons from the ether oxygen, making it less susceptible to acid-catalyzed hydrolysis compared to alkyl ethers. wikipedia.org While possible, hydrolysis is not expected to be a rapid degradation pathway in aquatic environments compared to biodegradation. researchgate.net
Other Abiotic Reactions : In sunlit surface waters, indirect photolysis can occur, where sunlight is absorbed by other substances in the water (photosensitizers), which then generate reactive species like hydroxyl radicals that can degrade the compound. Oxidation by other environmental oxidants is also possible but is generally considered a less significant removal pathway for aromatic amines compared to biodegradation. researchgate.net
Table 3: Summary of Potential Degradation Pathways
| Pathway | Environment | Key Process | Primary Outcome | Influencing Factors |
|---|---|---|---|---|
| Atmospheric Oxidation | Atmosphere | Reaction with OH radicals | Formation of imines, amides, nitrosamines, nitramines, SOA | Sunlight intensity, NOx levels |
| Biodegradation (Aerobic) | Soil, Water | Microbial enzymatic action (e.g., dioxygenases, etherases) | Ring cleavage, ether bond scission, deamination | Oxygen, pH, temperature, microbial community |
| Hydrolysis | Water, Soil | Reaction with water | Cleavage of ether bond | pH, temperature (generally very slow) |
| Indirect Photolysis | Surface Waters | Reaction with photochemically generated reactive species | Oxidation and transformation | Sunlight, presence of photosensitizers |
Analytical Methods for Environmental Detection and Monitoring of Amines and their Degradation Products
The detection and quantification of amine compounds, including phenoxyethylamines and their degradation products in environmental matrices, are crucial for understanding their environmental fate and persistence. Due to the diverse physicochemical properties of these compounds, a range of analytical techniques are employed, often involving sophisticated chromatographic and spectrometric methods.
Sample Preparation and Extraction:
Prior to analysis, the target analytes must be extracted from complex environmental samples such as water, soil, and sediment. The choice of extraction method depends on the matrix and the physicochemical properties of the analytes. Common techniques include:
Liquid-liquid extraction (LLE): This traditional method is used for aqueous samples, where the target compounds are partitioned into an immiscible organic solvent.
Solid-phase extraction (SPE): SPE is a more modern and efficient technique that involves passing a liquid sample through a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. This method is widely used for concentrating analytes from water samples.
Ultrasound-assisted extraction (UAE): For solid matrices like soil and sediment, UAE is a common technique where ultrasonic waves are used to enhance the extraction of target compounds into a solvent.
Chromatographic Separation and Detection:
Once extracted and concentrated, the analytes are typically separated and detected using chromatographic techniques coupled with various detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For many amine compounds, derivatization is often necessary to improve their volatility and chromatographic behavior. GC-MS provides both qualitative and quantitative information, with the mass spectrometer offering high selectivity and sensitivity for analyte identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of a wide range of environmental contaminants, including many amine compounds. nih.gov It is particularly well-suited for polar, non-volatile, and thermally labile compounds that are not amenable to GC analysis. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace levels of contaminants in complex matrices.
Table 1: Common Analytical Techniques for Amine Compound Detection
| Technique | Principle | Applicability | Advantages | Disadvantages |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Volatile and semi-volatile amines (often requires derivatization). | High resolution, good for identification of unknowns. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Separation of compounds in a liquid mobile phase followed by tandem mass spectrometry. | Wide range of amines, including polar and non-volatile compounds. | High sensitivity and selectivity, suitable for complex matrices. | Matrix effects can be a challenge. |
Modeling and Prediction of Environmental Transport and Persistence
Environmental models are essential tools for predicting the transport and persistence of chemical compounds in the environment. These models use mathematical equations to simulate the various physical, chemical, and biological processes that govern a chemical's fate. For amine compounds like N-Ethyl-2-phenoxyethanamine, a variety of models can be employed to estimate their distribution and longevity in different environmental compartments.
Key Parameters in Environmental Modeling:
The behavior of a chemical in the environment is influenced by its intrinsic properties and the characteristics of the surrounding environment. Key parameters used in environmental fate models include:
Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to organic matter in soil and sediment. A high Koc value suggests that the compound will be less mobile and more likely to be found in soil and sediment, while a low Koc indicates greater mobility in water.
Henry's Law Constant (H): This value describes the partitioning of a chemical between water and air. A high Henry's Law constant suggests that the compound will tend to volatilize from water into the atmosphere.
Degradation Rates: These include rates of biodegradation, photodegradation, and hydrolysis, which determine the persistence of a chemical in the environment.
Types of Environmental Models:
Fugacity Models: These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil). Fugacity models are used to predict the equilibrium distribution of a chemical among different environmental compartments.
Transport Models: These models simulate the movement of chemicals within and between environmental compartments. They can be used to predict the concentration of a contaminant at a certain distance from its source.
Multimedia Fate Models: These are complex models that combine transport and transformation processes to provide a comprehensive picture of a chemical's environmental fate.
Table 2: Key Parameters for Environmental Modeling
| Parameter | Description | Environmental Significance |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | Tendency of a chemical to adsorb to soil organic carbon. | Influences mobility in soil and potential for groundwater contamination. |
| Henry's Law Constant (H) | Partitioning between air and water. | Determines the likelihood of volatilization from water bodies. |
| Biodegradation Rate | Rate of breakdown by microorganisms. | A primary determinant of persistence in soil and water. |
| Photodegradation Rate | Rate of breakdown by sunlight. | Important for compounds present in surface waters and the atmosphere. |
| Hydrolysis Rate | Rate of reaction with water. | Can be a significant degradation pathway for some compounds. |
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-2-phenoxyethanamine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amine alkylation. For example, reacting 2-phenoxyethylamine with ethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Intermediate purification via recrystallization or column chromatography is critical. Similar protocols are used for structurally related compounds like 2-(diethylamino)ethyl chloride hydrochloride, where ethylation steps are optimized for yield .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coat), store in a cool, dry environment (<25°C) in airtight containers, and avoid exposure to moisture. Emergency procedures (e.g., eye rinsing, ventilation) align with SDS protocols for related hydrochlorides like diphenhydramine hydrochloride .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key methods include:
- HPLC for purity assessment (≥95% threshold, using C18 columns and UV detection).
- NMR (¹H/¹³C) to confirm structural integrity, focusing on ethyl and phenoxy group signals.
- LC-MS for molecular weight validation and impurity profiling. These techniques are standard for phenethylamine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to stabilize conformers. Cross-validate with computational tools (e.g., DFT calculations) to predict chemical shifts. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling patterns, as demonstrated in impurity studies of similar hydrochlorides .
Q. What strategies are effective for isolating and identifying synthetic impurities in this compound?
- Methodological Answer : Employ preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate impurities. Structural identification via high-resolution MS and fragmentation analysis (MS/MS) is critical. For trace impurities (<0.1%), enrich samples using solid-phase extraction (SPE) prior to analysis. Reference standards, as used in phenethylamine studies, ensure accurate quantification .
Q. How can computational modeling predict the receptor interactions of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to serotonin (5-HT₂A) or adrenergic receptors, leveraging homology models from related phenethylamines. Validate predictions with in vitro assays (e.g., radioligand binding). For example, N-benzyl phenethylamines show high 5-HT₂A affinity, guiding target selection for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
